An In-depth Technical Guide to 2-(Allyloxy)benzyl Bromide: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to 2-(Allyloxy)benzyl Bromide: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(Allyloxy)benzyl Bromide, a versatile bifunctional reagent with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. By leveraging its distinct reactive sites—the allyloxy group and the benzylic bromide—chemists can unlock novel molecular architectures and functionalization strategies. This document moves beyond a simple recitation of facts to offer a deeper understanding of the causality behind its chemical behavior and practical application.
Molecular Identity and Physicochemical Properties
2-(Allyloxy)benzyl Bromide, with the CAS number 319918-15-5, is a substituted aromatic compound featuring both an ether and a halide functionality.[1][2] Its structure presents a unique combination of a reactive alkylating agent via the benzyl bromide moiety and a versatile handle for further chemical transformation through the allyl group.
Table 1: Physicochemical Properties of 2-(Allyloxy)benzyl Bromide
| Property | Value | Source |
| CAS Number | 319918-15-5 | [1][2] |
| Molecular Formula | C₁₀H₁₁BrO | [1][2] |
| Molecular Weight | 227.10 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid (predicted) | [3] |
| Solubility | Miscible with organic solvents like ethanol and ether; limited solubility in water (inferred from benzyl bromide) | [3] |
A key aspect of its utility lies in the orthogonal reactivity of its two primary functional groups, which will be explored in subsequent sections.
Synthesis of 2-(Allyloxy)benzyl Bromide: A Methodological Approach
The synthesis of 2-(Allyloxy)benzyl Bromide can be logically approached in a two-step sequence starting from readily available 2-hydroxybenzyl alcohol. This strategy ensures high efficiency and control over the final product.
Step 1: Williamson Ether Synthesis to form 2-(Allyloxy)benzyl alcohol
The initial step involves the formation of the allyl ether. The Williamson ether synthesis is a reliable and well-established method for this transformation.[4][5] It proceeds via the deprotonation of the phenolic hydroxyl group of a starting material like 2-hydroxybenzyl alcohol, followed by a nucleophilic substitution (SN2) reaction with an allyl halide.
Experimental Protocol:
-
To a stirred solution of 2-hydroxybenzyl alcohol (1.0 eq) in a polar aprotic solvent such as anhydrous acetonitrile or DMF, add a suitable base like anhydrous potassium carbonate (2.0 eq).[4]
-
Add allyl bromide (1.2 eq) dropwise to the suspension at room temperature.[4]
-
The reaction mixture is then typically heated to ensure completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure.
-
The crude product is then worked up using a standard aqueous extraction and purified by column chromatography on silica gel to yield pure 2-(Allyloxy)benzyl alcohol.
Step 2: Benzylic Bromination
The second step involves the conversion of the benzylic alcohol to the corresponding bromide. A common and effective method for this is the use of phosphorus tribromide (PBr₃) or N-Bromosuccinimide (NBS) in the presence of a radical initiator.[6][7] The reaction with NBS is particularly advantageous as it allows for selective bromination at the benzylic position while minimizing side reactions with the allyl group.[6][7]
Experimental Protocol:
-
Dissolve the 2-(Allyloxy)benzyl alcohol (1.0 eq) in a suitable solvent like carbon tetrachloride or acetonitrile.[8]
-
Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.
-
The reaction mixture is then heated or irradiated with a UV lamp to initiate the reaction.[6][8]
-
The reaction progress is monitored by TLC.
-
Upon completion, the succinimide byproduct is filtered off, and the filtrate is washed, dried, and concentrated to give the crude 2-(Allyloxy)benzyl Bromide.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Caption: Synthetic pathway to 2-(Allyloxy)benzyl Bromide.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-(Allyloxy)benzyl Bromide stems from the distinct reactivity of its two functional moieties.
The Benzyl Bromide Moiety: A Potent Alkylating Agent
The benzyl bromide group is a highly reactive electrophile, readily participating in nucleophilic substitution reactions (SN1 and SN2).[3][9] The stability of the intermediate benzylic carbocation or the transition state in an SN2 reaction makes it an excellent benzylating agent.[3][10] This allows for the introduction of the 2-(allyloxy)benzyl group onto a wide range of nucleophiles.
Key Reactions:
-
O-Alkylation: Reaction with alcohols or phenols to form ethers.
-
N-Alkylation: Reaction with amines to form substituted amines.[11]
-
S-Alkylation: Reaction with thiols to form thioethers.
-
C-Alkylation: Reaction with carbanions (e.g., from malonic esters) to form new carbon-carbon bonds.
The presence of the ortho-allyloxy group can sterically and electronically influence the reactivity of the benzylic bromide, potentially offering unique selectivity compared to unsubstituted benzyl bromide.[11]
The Allyl Ether Group: A Versatile Functional Handle
The allyl group is relatively stable under a variety of reaction conditions, making it an effective protecting group for hydroxyl functionalities.[12] However, it can be selectively cleaved or functionalized when desired.
Key Transformations:
-
Deprotection (Cleavage): The allyl ether can be cleaved under specific conditions to reveal the free hydroxyl group. Common methods include isomerization to the enol ether followed by acidic hydrolysis, or transition metal-catalyzed cleavage.[12][13][14]
-
Oxidation: The double bond of the allyl group can be oxidized to form a diol or undergo oxidative cleavage.
-
Addition Reactions: The double bond can participate in various addition reactions, such as hydrogenation, halogenation, or epoxidation.
-
Rearrangement Reactions: The allyl group can undergo sigmatropic rearrangements, such as the Claisen rearrangement, to form new C-C bonds.
Caption: Key reaction pathways for 2-(Allyloxy)benzyl Bromide.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 2-(Allyloxy)benzyl Bromide
| Technique | Predicted Key Signals |
| ¹H NMR | * ~4.5 ppm (s, 2H): Benzylic protons (-CH₂Br).[15] * ~4.6 ppm (d, 2H): Methylene protons of the allyl group (-OCH₂-). * ~5.2-5.5 ppm (m, 2H): Terminal vinyl protons of the allyl group (=CH₂). * ~5.9-6.1 ppm (m, 1H): Internal vinyl proton of the allyl group (-CH=). * ~6.8-7.5 ppm (m, 4H): Aromatic protons.[16][17] |
| ¹³C NMR | * ~30-35 ppm: Benzylic carbon (-CH₂Br). * ~70 ppm: Methylene carbon of the allyl ether (-OCH₂-). * ~117 ppm: Terminal vinyl carbon (=CH₂). * ~133 ppm: Internal vinyl carbon (-CH=). * ~112-157 ppm: Aromatic carbons. |
| Mass Spec. | * Molecular Ion (M+): m/z 226/228 (presence of Br isotopes). * Key Fragments: Loss of Br (m/z 147), tropylium ion (m/z 91).[18] |
| IR | * ~3080 cm⁻¹: =C-H stretch (alkene and aromatic). * ~2850-3000 cm⁻¹: C-H stretch (alkane). * ~1645 cm⁻¹: C=C stretch (alkene). * ~1240 cm⁻¹: C-O stretch (ether). * ~600-700 cm⁻¹: C-Br stretch. |
Safety, Handling, and Storage
2-(Allyloxy)benzyl Bromide should be handled with care, assuming the hazards associated with benzyl bromide. It is a combustible liquid and a lachrymator, causing severe eye and skin irritation.[19][20][21]
Table 3: Hazard and Precautionary Information
| Hazard | Precautionary Measures |
| Skin and Eye Irritant | Wear protective gloves, clothing, and eye/face protection.[19][20][22] Wash hands thoroughly after handling.[19][20] In case of contact, rinse immediately and thoroughly with water.[19][20][22] |
| Inhalation Hazard | Use only in a well-ventilated area or outdoors.[19][20] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[19][20] If inhaled, move the person to fresh air.[19][21] |
| Combustible Liquid | Keep away from heat, sparks, open flames, and other ignition sources.[19][20] No smoking.[19][20] |
| Storage | Store in a cool, well-ventilated place.[19][20] Keep the container tightly closed.[19][20][21] Store locked up.[19] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[19][20] |
Conclusion
2-(Allyloxy)benzyl Bromide is a valuable and versatile building block for organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a powerful tool for the construction of complex molecules in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.
References
- BenchChem. (2025). Technical Guide: Structure Elucidation of 2-(Allyloxy)-3-bromobenzaldehyde.
- MySkinRecipes. (n.d.). 2-(Allyloxy)benzyl Bromide.
- Fisher Scientific. (2025).
- FUJIFILM Wako Chemicals. (2025).
- TCI Chemicals. (2025).
- Sigma-Aldrich. (2024).
- BLD Pharm. (n.d.). 319918-15-5 | 2-(Allyloxy)benzyl Bromide.
- Master Organic Chemistry. (2018).
- (2013).
- Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups.
- Semantic Scholar. (n.d.). Selective Cleavage of Benzyl Ethers.
- Apollo Scientific. (n.d.). 103633-30-3 Cas No. | 2-(Benzyloxy)benzyl bromide.
- SynQuest Laboratories. (n.d.). CAS 103633-30-3 | 2-(Benzyloxy)benzyl bromide.
- Burwell, R. L. (n.d.). THE CLEAVAGE OF ETHERS.
- ResearchGate. (2025).
- Indian Academy of Sciences. (n.d.).
- PubMed. (1976). A novel cleavage of aryl benzyl ethers and allyl aryl ethers by sodium bis(2-methoxyethoxy)aluminum hydride.
- Grokipedia. (n.d.). Benzyl bromide.
- YouTube. (2018). benzyl ether cleavage.
- YouTube. (2020).
- The Royal Society of Chemistry. (2018). This journal is © The Royal Society of Chemistry 2018.
- Organic Chemistry Portal. (n.d.).
- ChemicalBook. (n.d.). 2-Bromobenzyl bromide(3433-80-5) 1H NMR spectrum.
- ChemicalBook. (n.d.). Benzyl bromide(100-39-0) 1H NMR spectrum.
- Sigma-Aldrich. (n.d.). 2-(Allyloxy)benzyl Bromide | 319918-15-5.
- 西典实验. (n.d.). 2-(Allyloxy)benzyl Bromide.
- ResearchGate. (2025). Synthesis, Crystal Structures and Electrochemical Properties of O-Chloropropyl and O-Cyanopropyl Resorcinarenes.
- PubChem. (n.d.). Benzyl Bromide | C7H7Br | CID 7498.
- (2021).
- YouTube. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions.
- YouTube. (2018). 10.
- YouTube. (2020). 10.
- SciSpace. (n.d.). Top 14 papers published in the topic of Benzyl bromide in 1990.
- BenchChem. (n.d.). A Comparative Guide to Alkylating Agents: 1-(Benzyloxy)-2-(chloromethyl)benzene vs. Benzyl Bromide.
- ResearchGate. (n.d.). Alkylation of 1, 2 and 4 with Benzyl Bromide | Download Table.
- CORE. (n.d.).
- Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?
- PubMed. (n.d.).
- ChemicalBook. (n.d.). Benzyl bromide(100-39-0) MS spectrum.
- ChemicalBook. (n.d.). 2-Bromobenzyl alcohol(18982-54-2) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-Chlorobenzyl bromide(611-17-6) 1H NMR spectrum.
- ChemicalBook. (n.d.). 1-ALLYLOXY-2-METHOXY-BENZENE(4125-43-3) 1H NMR spectrum.
Sources
- 1. 2-(Allyloxy)benzyl Bromide [myskinrecipes.com]
- 2. 319918-15-5|2-(Allyloxy)benzyl Bromide|BLD Pharm [bldpharm.com]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. quora.com [quora.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Allyl Ethers [organic-chemistry.org]
- 13. Selective Cleavage of Benzyl Ethers | Semantic Scholar [semanticscholar.org]
- 14. A novel cleavage of aryl benzyl ethers and allyl aryl ethers by sodium bis(2-methoxyethoxy)aluminum hydride. An alternative synthesis of pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzyl bromide(100-39-0) 1H NMR spectrum [chemicalbook.com]
- 16. 2-Bromobenzyl bromide(3433-80-5) 1H NMR spectrum [chemicalbook.com]
- 17. 2-Chlorobenzyl bromide(611-17-6) 1H NMR spectrum [chemicalbook.com]
- 18. Benzyl bromide(100-39-0) MS spectrum [chemicalbook.com]
- 19. fishersci.com [fishersci.com]
- 20. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 21. westliberty.edu [westliberty.edu]
- 22. tcichemicals.com [tcichemicals.com]
